
(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid typically involves the reaction of a suitable thiadiazole derivative with a butanoic acid derivative. One common method involves the use of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide as a starting material. This compound is reacted with an appropriate butanoic acid derivative under specific conditions, such as the presence of a catalyst and a suitable solvent .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to improve the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; reactions often require catalysts or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
類似化合物との比較
Similar Compounds
- 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
- 1,3,4-thiadiazole derivatives
- Thiazole derivatives
Uniqueness
(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid is unique due to its specific structure, which combines a thiadiazole ring with a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C8H11N3O3S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
(2R)-3-methyl-2-(thiadiazole-5-carbonylamino)butanoic acid |
InChI |
InChI=1S/C8H11N3O3S/c1-4(2)6(8(13)14)10-7(12)5-3-9-11-15-5/h3-4,6H,1-2H3,(H,10,12)(H,13,14)/t6-/m1/s1 |
InChIキー |
PTRIVZZCQGIBID-ZCFIWIBFSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C1=CN=NS1 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CN=NS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


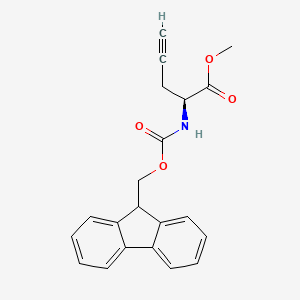

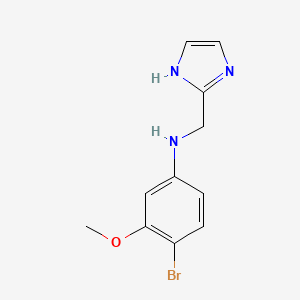
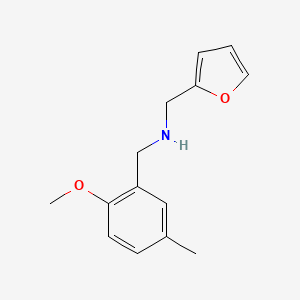

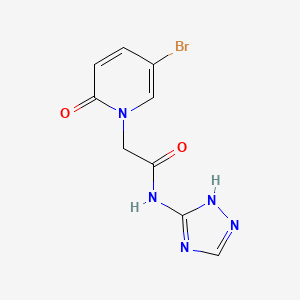
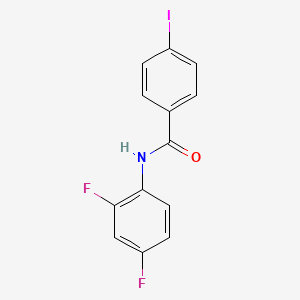

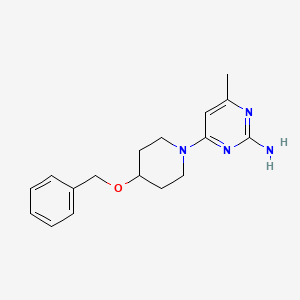
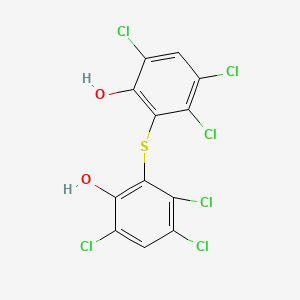
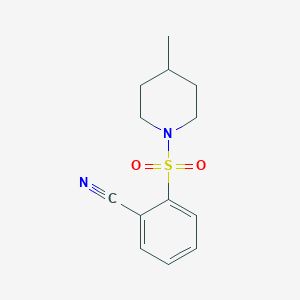

![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)
![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
